![molecular formula C10H15N B3266200 Methyl[1-(2-methylphenyl)ethyl]amine CAS No. 42071-12-5](/img/structure/B3266200.png)

Methyl[1-(2-methylphenyl)ethyl]amine

Vue d'ensemble

Description

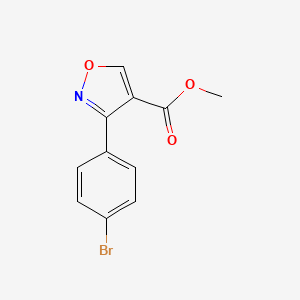

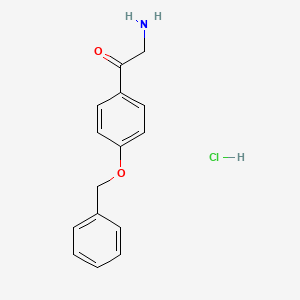

“Methyl[1-(2-methylphenyl)ethyl]amine” is a chemical compound with the molecular formula C10H15N and a molecular weight of 149.23 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a central nitrogen atom bonded to a methyl group and a 2-methylphenylethyl group . The structure can be analyzed using techniques such as infrared spectroscopy and NMR spectroscopy .Physical and Chemical Properties Analysis

“this compound” is predicted to have a melting point of 9.12°C, a boiling point of approximately 205.1°C at 760 mmHg, a density of approximately 0.9 g/cm3, and a refractive index of n20D 1.51 . It is also expected to be soluble in water, similar to other amines of low molar mass .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Methyl[1-(2-methylphenyl)ethyl]amine has been utilized in the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids, showcasing its role in complex chemical reactions (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

- It is a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary use, demonstrating its significance in pharmaceutical synthesis (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

- Its derivatives have been characterized by techniques like FTIR, UV–Vis, and NMR spectroscopy, contributing to the understanding of cathinones' molecular structure (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Applications in Material Science

- Derivatives of this compound have been applied as an acceptor and cathode interfacial material in polymer solar cells, revealing its potential in renewable energy technologies (Lv, Lei, Zhu, Hirai, & Chen, 2014).

- Tertiary amine-structured compounds containing stimulating response groups, including derivatives of this compound, have been synthesized, showing its use in creating compounds with tertiary amine structures (Sun, Dong, Fan, Han, Huang, Jiang, Jiang, Xue, Yang, & Jiang, 2021).

Other Applications

- Amine derivative compounds synthesized from this compound have been investigated as corrosion inhibitors, indicating its practical application in industrial maintenance (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

- Its utilization in photocatalytic N-methylation of amines offers a method for functionalizing heterocycles and pharmaceutical intermediates, highlighting its role in chemical synthesis and drug development (Wang, Jenkinson, Wheatley, Kuwata, Saito, & Naka, 2018).

Mécanisme D'action

Target of Action

Methyl[1-(2-methylphenyl)ethyl]amine, also known as 2-Methylphenethylamine (2MPEA), primarily targets the human trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in regulating neurotransmission in the brain .

Mode of Action

2MPEA acts as an agonist for the TAAR1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 2MPEA binds to the TAAR1 receptor and activates it, which can lead to various downstream effects .

Biochemical Pathways

The activation of TAAR1 by 2MPEA can influence several biochemical pathways. TAAR1 is known to play a role in the regulation of dopamine, serotonin, and norepinephrine in the brain . Therefore, the activation of TAAR1 by 2MPEA could potentially affect these neurotransmitter systems and their associated pathways .

Pharmacokinetics

Based on its chemical structure, it can be predicted that it has a molecular weight of 14923 and a density of 09 g/cm3 . It is a clear colorless liquid at room temperature with a boiling point of 205.1° C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.

Result of Action

Given its role as a taar1 agonist, it can be inferred that its activation of taar1 could potentially lead to changes in neurotransmission, particularly involving dopamine, serotonin, and norepinephrine .

Propriétés

IUPAC Name |

N-methyl-1-(2-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-6-4-5-7-10(8)9(2)11-3/h4-7,9,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVYRJXZAWZERP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

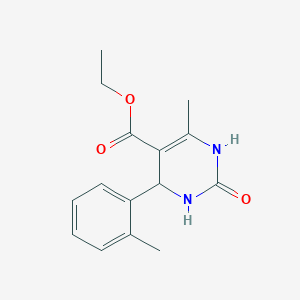

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl[1-(4-methylphenyl)ethyl]amine](/img/structure/B3266206.png)

![5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B3266224.png)